molecular formula C17H21NO2S B14578323 Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate CAS No. 61123-02-2

Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate

Cat. No.: B14578323
CAS No.: 61123-02-2
M. Wt: 303.4 g/mol
InChI Key: IDAHIIWMRKDHCE-UHFFFAOYSA-N
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Description

Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with ethyl, butyl, and phenyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a substituted thioamide in the presence of a base, such as sodium ethoxide, to form the thiazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or tetrahydrothiazoles.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-butyl-4-methyl-1,3-thiazol-2(3H)-ylidene)acetate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl (3-butyl-4-phenyl-1,3-oxazol-2(3H)-ylidene)acetate: Similar structure but with an oxygen atom in the ring instead of sulfur.

    Ethyl (3-butyl-4-phenyl-1,3-imidazol-2(3H)-ylidene)acetate: Similar structure but with a nitrogen atom in the ring instead of sulfur.

Uniqueness

Ethyl (3-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to the presence of both sulfur and nitrogen atoms in its thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61123-02-2

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 2-(3-butyl-4-phenyl-1,3-thiazol-2-ylidene)acetate

InChI

InChI=1S/C17H21NO2S/c1-3-5-11-18-15(14-9-7-6-8-10-14)13-21-16(18)12-17(19)20-4-2/h6-10,12-13H,3-5,11H2,1-2H3

InChI Key

IDAHIIWMRKDHCE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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